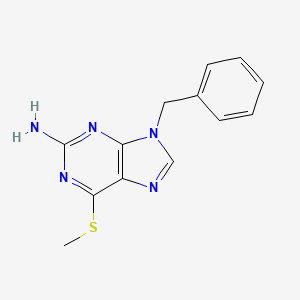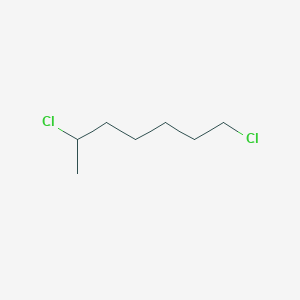
1,6-Dichloroheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dichloroheptane is an organic compound with the molecular formula C7H14Cl2. It is a member of the class of compounds known as haloalkanes, which are alkanes that contain one or more halogen atoms. This compound is characterized by having two chlorine atoms attached to the first and sixth carbon atoms in a seven-carbon chain. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
1,6-Dichloroheptane can be synthesized through several methods. One common synthetic route involves the halogenation of heptane. In this process, heptane is reacted with chlorine gas in the presence of ultraviolet light or a radical initiator to produce this compound. The reaction conditions typically include a controlled temperature and the use of a solvent such as carbon tetrachloride to facilitate the reaction.
Industrial production methods for this compound may involve the use of more efficient and scalable processes. For example, the compound can be produced by the chlorination of heptane in a continuous flow reactor, where the reaction parameters are optimized for maximum yield and purity.
Análisis De Reacciones Químicas
1,6-Dichloroheptane undergoes various types of chemical reactions, including:
Substitution Reactions: In these reactions, the chlorine atoms can be replaced by other functional groups. For example, reacting this compound with sodium hydroxide can produce 1,6-heptanediol.
Elimination Reactions: When heated with a strong base, this compound can undergo elimination to form heptene.
Oxidation and Reduction Reactions: Although less common, this compound can be involved in oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,6-Dichloroheptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds. Its bifunctional nature makes it useful in creating polymers and other complex molecules.
Biology: In biological research, this compound can be used to study the effects of haloalkanes on biological systems. It may serve as a model compound for understanding the behavior of similar substances in living organisms.
Industry: In industrial applications, this compound is used in the production of various chemicals and materials. It can be a precursor for the synthesis of surfactants, lubricants, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 1,6-Dichloroheptane exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atoms are typically displaced by nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved in these reactions are determined by the nature of the nucleophile and the reaction conditions.
Comparación Con Compuestos Similares
1,6-Dichloroheptane can be compared with other similar compounds, such as:
1,1-Dichloroheptane: This compound has both chlorine atoms attached to the first carbon atom, leading to different reactivity and applications.
1,6-Dichlorohexane: With one less carbon atom, this compound has similar chemical properties but may differ in its physical properties and specific uses.
1,2-Dichloroheptane:
The uniqueness of this compound lies in its specific structure, which allows for a range of chemical reactions and applications that may not be possible with other similar compounds.
Propiedades
Número CAS |
56375-91-8 |
|---|---|
Fórmula molecular |
C7H14Cl2 |
Peso molecular |
169.09 g/mol |
Nombre IUPAC |
1,6-dichloroheptane |
InChI |
InChI=1S/C7H14Cl2/c1-7(9)5-3-2-4-6-8/h7H,2-6H2,1H3 |
Clave InChI |
IVJIRARNRSLPGI-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCCCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


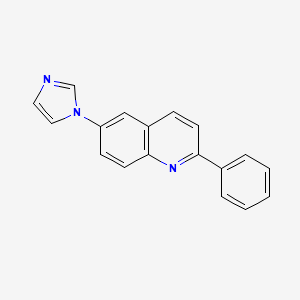

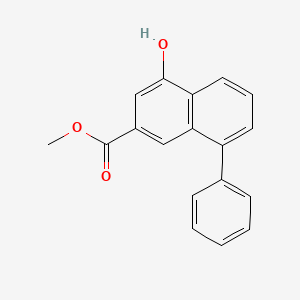
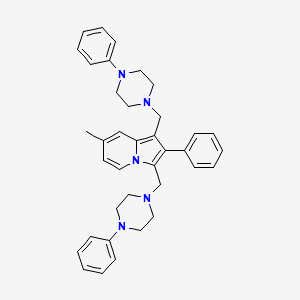
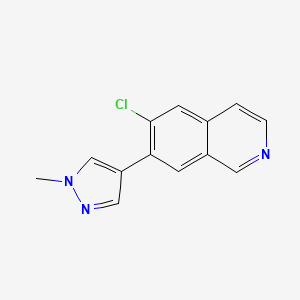
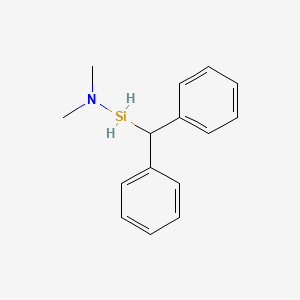


![2-(1H-Benzo[d]imidazol-2-yl)malononitrile](/img/structure/B13941758.png)



